molecular formula C18H12FN3O4D8 B602689 Levofloxacin-d8 CAS No. 1217716-71-6

Levofloxacin-d8

货号 B602689
CAS 编号: 1217716-71-6
分子量: 369.42
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Molecular Structure Analysis

Levofloxacin-d8 has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .


Chemical Reactions Analysis

Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Physical And Chemical Properties Analysis

Levofloxacin-d8 has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .

科学研究应用

1. Removal of Levofloxacin from Pharmaceutical Wastewater

  • Methods of Application: Spherical Zinc oxide nanoparticles (ZnONP) sized 17 nm and ultrathin sheet-like structure graphene oxide nanosheets (GONS) with layer thickness 5 nm were fabricated separately or in combination. Several parameters were investigated to evaluate the potential of the removal process, such as pH, the exposure time to UV radiation, the type and concentration of the nanoparticles (NPs), and the initial concentration of the drug using a mixed fractional factorial design .
  • Results: The highest percentage removal for both 50 and 400 μg mL−1 Levofloxacin was 99.2% and 99.6%, respectively, which was achieved using ZnONP/GONS combination at pH 9 ± 0.05 and UV light exposure time 120 min .

2. Stability and Antibiotic Potency Improvement of Levofloxacin

  • Application Summary: Levofloxacin’s stability and potency are improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid. This is done to produce a more stable compound under water and lighting conditions and improve Levofloxacin’s potency .
  • Methods of Application: The experiment begins with a screening to select potential DHBA isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams. Multicomponent systems are prepared by dissolving the Levofloxacin–DHBA mixture in (1:1) ethanol–methanol (95% grade) and evaporating it .
  • Results: Both reactions produce salts, which are named LF-26 and LF-35, respectively .

3. Determination of Levofloxacin in Pharmaceutical Formulations

  • Application Summary: Levofloxacin is widely used in human and veterinary medicine in the treatment of infections of the respiratory system, urinary tract, skin, and soft tissues .

4. Anti-infection Bacterial Antibiotic

  • Application Summary: Levofloxacin-d8 is the deuterium labeled Levofloxacin. Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
  • Methods of Application: Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
  • Results: Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

5. Stability and Antibiotic Potency Improvement of Levofloxacin

  • Application Summary: Levofloxacin’s stability and potency are improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid .
  • Methods of Application: The experiment begins with a screening to select potential DHBA isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams .
  • Results: Both reactions produce salts, which are named LF-26 and LF-35, respectively .

6. Pulmonary Targeting of Levofloxacin Using Microsphere

  • Application Summary: The objective of the current study was to develop poly (lactic-co-glycolic acid) (PLGA) microspheres loaded with the anti-tuberculosis (anti-TB) fluoroquinolone, Levofloxacin (LVX), in the form of dry powder inhalation (DPI) .
  • Methods of Application: LVX-loaded microspheres were fabricated by solvent evaporation technique .

7. Adsorption of Levofloxacin from Aqueous Solution

  • Application Summary: Levofloxacin is removed from aqueous solution using calcium alginate/metal organic frameworks composite beads. This is done to prevent bioaccumulation and antibiotic-resistance in the environment and human health .
  • Methods of Application: Composite beads constituted by sodium alginate and UiO-66 were prepared by solidification in CaCl2 solution. The material was characterized by SEM, FTIR, XRD, BET, and TGA methods. These composite beads were applied to remove a common antibiotic Levofloxacin (LOFX) from water, and the experimental parameters (i.e., initial LOFX concentration, adsorption time, pH, and adsorbent dose) were optimized .
  • Results: The regeneration experiment of the composite beads revealed that the adsorption efficiency of levofloxacin was higher than 70% even after 5 cycles .

8. Anti-infection Bacterial Antibiotic

  • Application Summary: Levofloxacin-d8 is the deuterium labeled Levofloxacin. Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
  • Methods of Application: Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
  • Results: Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

9. Pulmonary Targeting of Levofloxacin Using Microsphere

  • Application Summary: The objective of the current study was to develop poly (lactic-co-glycolic acid) (PLGA) microspheres loaded with the anti-tuberculosis (anti-TB) fluoroquinolone, Levofloxacin (LVX), in the form of dry powder inhalation (DPI) .
  • Methods of Application: LVX-loaded microspheres were fabricated by solvent evaporation technique .

安全和危害

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .

属性

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-FMBBTWBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675991
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin-d8

CAS RN

1217716-71-6
Record name (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
27
Citations
X Zheng, EM Jongedijk, Y Hu, J Kuhlin, R Zheng… - … of Chromatography B, 2020 - Elsevier
… The reference standards of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol, as well as their internal standards of moxifloxacin-d4, levofloxacin-d8, …
Number of citations: 17 www.sciencedirect.com
T Orihara - BUNSEKI KAGAKU, 2020 - jstage.jst.go.jp
… 20 ng of levofloxacin-d8 20 ng of (R)-ofloxacin-d3 … 7 Time course plot of the peak area ratio of levofloxacin and levofloxacin-d8 Analytical conditions are the same as those given in Fig. 6…
Number of citations: 0 www.jstage.jst.go.jp
S Lefeuvre, J Bois-Maublanc, L Hocqueloux… - … of Chromatography B, 2017 - Elsevier
Antibiotic (ATB) treatment of critically ill patients with pathophysiological injuries remains a challenge due to the constant increase in antimicrobial resistance. Therapeutic drug …
Number of citations: 76 www.sciencedirect.com
W Lu, M Pan, H Ke, J Liang, W Liang, P Yu… - Frontiers in …, 2022 - frontiersin.org
… internal standards (piperacillin-d5 at 18.92 μg mL −1 , cefuroxime-d3 at 20.21 μg mL −1 , cefoperazone-d5 at 21.05 μg mL −1 , meropenem-d6 at 18.97 μg mL −1 , levofloxacin-d8 at …
Number of citations: 7 www.frontiersin.org
S Bahrpeyma, M Reinisalo, L Hellinen, S Auriola… - Journal of Controlled …, 2022 - Elsevier
… Internal standards were levofloxacin D8, and rac timolol-d5 maleate salt. These aliquots were vortexed for 10 s followed by 10 min of centrifugation at 14000 g at 4 C. Finally, 100 μL of …
Number of citations: 3 www.sciencedirect.com
L Hellinen, S Bahrpeyma, AK Rimpelä, M Hagström… - Pharmaceutics, 2020 - mdpi.com
… All internal standards, namely levofloxacin D8, terazosin D8, and papaverine D3, were … and papaverine D3), 28 V (levofloxacin and levofloxacin D8), source temperature 150 C, and …
Number of citations: 18 www.mdpi.com
J Sarathy, L Blanc, N Alvarez-Cabrera… - Antimicrobial agents …, 2019 - Am Soc Microbiol
Fluoroquinolones represent the pillar of multidrug-resistant tuberculosis (MDR-TB) treatment, with moxifloxacin, levofloxacin, or gatifloxacin being prescribed to MDR-TB patients. …
Number of citations: 45 journals.asm.org
P Denti, AJ Garcia-Prats, HR Draper… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… Levofloxacin-d8 was used as the internal standard. The lower limit of quantification (LLOQ) was set at the concentration of the lowest validated standard for levofloxacin, 0.0781 mg/liter. …
Number of citations: 45 journals.asm.org
T Mercier, V Desfontaine, S Cruchon… - … of Chromatography B, 2022 - Elsevier
Objective Anti-tuberculosis (antiTB) drugs are characterized by an important inter-interindividual pharmacokinetic variability poorly predictable from individual patients’ characteristics. …
Number of citations: 6 www.sciencedirect.com
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 145 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。